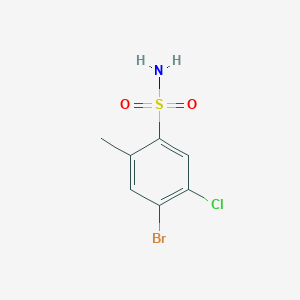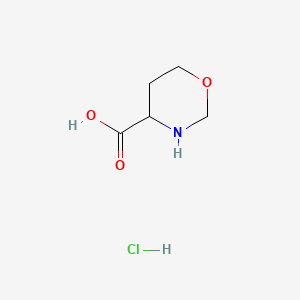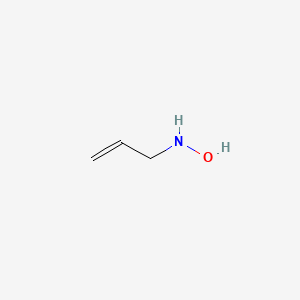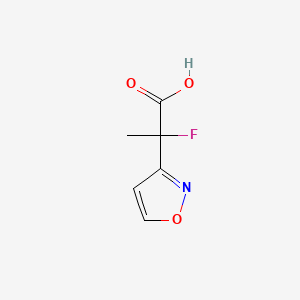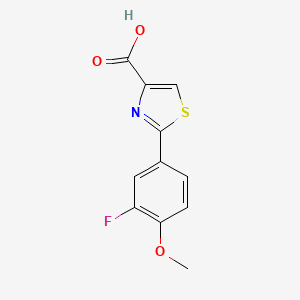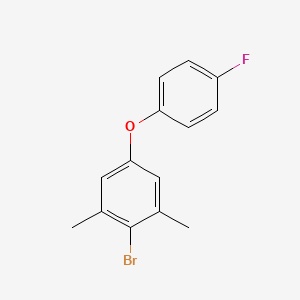
2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a fluorophenoxy group, and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene typically involves the following steps:
Fluorophenoxy Substitution: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the brominated benzene derivative with a fluorophenol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of phenols, quinones, or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
科学的研究の応用
2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenoxy groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-5-fluorobenzene
- 2-Bromo-4-methylphenol
Uniqueness
2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
特性
分子式 |
C14H12BrFO |
|---|---|
分子量 |
295.15 g/mol |
IUPAC名 |
2-bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H12BrFO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,1-2H3 |
InChIキー |
URRGXBOGZBUATG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)C)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)



![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
